N''-Dodecyl-N,N,N',N'-tetramethylphosphoric triamide
Description
N''-Dodecyl-N,N,N',N'-tetramethylphosphoric triamide (CAS 36111-17-8) is a phosphoric triamide derivative with the molecular formula C₁₆H₃₈N₃OP and a molecular weight of 319.47 g/mol . Its structure features a central phosphorus atom bonded to three amide groups: two dimethylamino substituents and a dodecyl chain (C₁₂H₂₅). This compound is primarily investigated as a urease inhibitor in agricultural applications, where it delays urea hydrolysis to reduce nitrogen loss via ammonia volatilization .
Properties
CAS No. |
36111-17-8 |
|---|---|
Molecular Formula |
C16H38N3OP |
Molecular Weight |
319.47 g/mol |
IUPAC Name |
N-[bis(dimethylamino)phosphoryl]dodecan-1-amine |
InChI |
InChI=1S/C16H38N3OP/c1-6-7-8-9-10-11-12-13-14-15-16-17-21(20,18(2)3)19(4)5/h6-16H2,1-5H3,(H,17,20) |
InChI Key |
HKWUUBDMOFHQEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNP(=O)(N(C)C)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’‘-Dodecyl-N,N,N’,N’-tetramethylphosphoric triamide typically involves the reaction of dodecylamine with tetramethylphosphoric triamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of N’‘-Dodecyl-N,N,N’,N’-tetramethylphosphoric triamide involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: N’‘-Dodecyl-N,N,N’,N’-tetramethylphosphoric triamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H34N3O3P
- Molecular Weight : Approximately 303.47 g/mol
- Structure : The compound features a dodecyl group that imparts hydrophobic properties alongside multiple nitrogen atoms bonded to a phosphorus atom.
Organic Synthesis
N''-Dodecyl-N,N,N',N'-tetramethylphosphoric triamide is utilized as a reagent in organic synthesis. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry. This property is particularly useful in catalyzing reactions and facilitating the formation of complex organic molecules.
Biochemical Studies
The compound plays a significant role in biochemical research, particularly in enzyme studies. It acts as a ligand that can modulate enzymatic activity through its interactions with metal ions and biological substrates. This modulation can influence various biochemical pathways, making it a candidate for drug design and development.
Enzyme Modulation
Research indicates that this compound can alter enzyme function by forming complexes with different substrates. This property allows scientists to study enzyme mechanisms and interactions at a molecular level, providing insights into catalysis and potential therapeutic targets.
Case Study 1: Enzyme Activity Modulation
A study focused on the interactions of this compound with various enzymes demonstrated its ability to enhance or inhibit enzymatic activity depending on the concentration and specific conditions of the reaction. The findings suggested potential applications in drug development where enzyme inhibition is desired.
Case Study 2: Coordination Chemistry Applications
In coordination chemistry, researchers have explored the use of this compound as a ligand for transition metals. The compound's ability to stabilize metal complexes has implications for catalysis in organic reactions, showing promise for industrial applications where efficient catalytic processes are required.
Mechanism of Action
The mechanism of action of N’‘-Dodecyl-N,N,N’,N’-tetramethylphosphoric triamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Phosphoric Triamide Compounds
Phosphoric triamides are characterized by a P=O core bonded to three amide groups. Structural variations in substituents significantly influence their physicochemical properties, efficacy, and applications. Below is a comparative analysis:
Structural and Functional Differences
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Application |
|---|---|---|---|---|
| N''-Dodecyl-N,N,N',N'-tetramethylphosphoric triamide | C₁₆H₃₈N₃OP | 319.47 | Dodecyl, two dimethylamino groups | Urease inhibition in agriculture |
| N-(n-Butyl)thiophosphoric triamide (NBPT) | C₄H₁₁N₃PS | 164.21 | n-Butyl, thiophosphoryl group | Urease inhibition (fertilizers) |
| Hexamethylphosphoric triamide (HMPT/HMPA) | C₆H₁₈N₃OP | 179.20 | Three dimethylamino groups | Solvent, catalyst in syntheses |
| Hexabutylphosphoric triamide (HBPT) | C₁₂H₃₀N₃OP | 263.36 | Three n-butyl groups | Stabilizer, coordination chemistry |
| N,N,N',N'-Tetraisopropylformylphosphondiamide | C₁₃H₂₈N₂O₂P | 275.34 | Tetraisopropyl, formyl group | Intermediate in organic synthesis |
| Cyclohexylphosphoric triamide (CHPT) | C₆H₁₄N₃OP | 179.16 | Cyclohexyl, dimethylamino groups | Urease inhibition |
Key Research Findings
Lipophilicity and Soil Mobility
- The dodecyl chain in this compound increases its hydrophobicity (LogP = 5.12) compared to NBPT (LogP ~2.5) and HMPT (LogP ~1.8) . This enhances soil adsorption but may reduce mobility, limiting bioavailability in deeper soil layers .
- NBPT , with a shorter butyl chain, exhibits moderate soil mobility and is widely used in fertilizers due to its balance of efficacy and cost .
Urease Inhibition Efficiency
- NBPT and CHPT are benchmark urease inhibitors, reducing ammonia volatilization by 30–50% in field trials .
- The dodecyl derivative’s larger size may hinder enzyme active-site penetration, though its persistence could prolong inhibition.
Toxicity and Environmental Impact
- The dodecyl derivative ’s low volatility (boiling point: 389.5°C) reduces inhalation risks, but its environmental degradation products remain uncharacterized .
Biological Activity
N''-Dodecyl-N,N,N',N'-tetramethylphosphoric triamide (commonly referred to as DMTPT) is a phosphoramide compound that has garnered attention in various fields, particularly in biological and chemical research. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
DMTPT is characterized by its molecular formula C16H38N3OP and a molecular weight of 303.48 g/mol. It features a dodecyl group, which enhances its lipophilicity, making it suitable for various biological applications.
Mechanisms of Biological Activity
The biological activity of DMTPT can be attributed to several mechanisms:
- Coordination Chemistry : DMTPT can form coordination complexes with metal ions, which may influence its biological interactions. Studies have shown that phosphoramides can act as ligands in metal coordination, affecting enzyme activity and cellular processes .
- Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit enzymes such as urease and various proteases. For instance, phosphoramide derivatives have demonstrated inhibitory effects against the main protease of SARS-CoV-2, suggesting potential antiviral properties .
- Cellular Uptake : The lipophilic nature of DMTPT facilitates its incorporation into biological membranes, potentially enhancing its efficacy in cellular environments.
Antiviral Activity
A study focusing on phosphoramide derivatives, including DMTPT, reported significant binding affinities to the SARS-CoV-2 main protease. Molecular docking simulations indicated that these compounds could inhibit viral replication by blocking the protease's active site .
Enzyme Inhibition Studies
Research has shown that DMTPT and similar compounds can effectively inhibit urease activity, which is crucial in agricultural applications to enhance nitrogen use efficiency. The inhibition of urease leads to reduced ammonia release from urea fertilizers, promoting better nitrogen assimilation in plants .
Case Studies
Applications
- Agricultural Enhancements : DMTPT is being explored as a urease inhibitor in fertilizers to improve nitrogen use efficiency in crops.
- Pharmaceutical Development : Its potential antiviral properties position DMTPT as a candidate for drug development against viral infections.
- Coordination Chemistry : The ability of DMTPT to form complexes with metal ions opens avenues for its use in catalysis and materials science.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for high-purity preparation of N-Dodecyl-N,N,N',N'-tetramethylphosphoric triamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting phosphoryl chloride derivatives with dodecylamine and methylamine in anhydrous solvents like tetrahydrofuran (THF) or chloroform under controlled temperatures (e.g., 273 K). Purification involves recrystallization from chloroform-DMF mixtures (4:1 v/v) to remove unreacted amines and byproducts. Monitoring reaction progress via IR spectroscopy (e.g., NH stretches at ~3060 cm⁻¹ and P=O peaks at ~1260 cm⁻¹) ensures intermediate stability .
Q. How can structural integrity be confirmed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- X-ray crystallography : Resolve the tetrahedral coordination at phosphorus and analyze bond lengths (e.g., P=O: ~1.48 Å, P–N: ~1.65 Å) .
- FT-IR : Identify NH (3063 cm⁻¹), P=O (1262 cm⁻¹), and C=O (1698 cm⁻¹) vibrations .
- NMR : ³¹P NMR detects phosphorus environments (δ: 10–30 ppm), while ¹H/¹³C NMR confirms alkyl and methyl substituents .
Q. Which solvent systems are compatible with this compound in organic synthesis?
- Methodological Answer : Polar aprotic solvents like THF, DMF, or chloroform are optimal due to their ability to dissolve phosphoric triamides without decomposing reactive intermediates. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the P–N bonds .
Advanced Research Questions
Q. How do hydrogen-bonding interactions in the crystal lattice influence its stability and reactivity?
- Methodological Answer : Use single-crystal XRD to map intermolecular N–H···O=P hydrogen bonds (2.8–3.0 Å) forming R₂²(8) or R₂²(12) motifs. Computational modeling (DFT) can quantify bond strengths and predict packing efficiency. Compare with derivatives like N-benzoyl phosphoric triamides to assess steric effects of the dodecyl chain on lattice stability .
Q. What strategies evaluate its potential as a urease inhibitor in agricultural systems?
- Methodological Answer :
- In vitro assays : Measure urea hydrolysis inhibition in soil extracts using colorimetric quantification of NH₃ (e.g., indophenol blue method). Compare efficacy with NBPT (a thiophosphoric triamide analogue) .
- Field trials : Apply the compound to crops (e.g., wheat, corn) and quantify nitrogen retention via Kjeldahl analysis. Monitor volatilization rates using dynamic chambers .
Q. How can alkyl chain length (e.g., dodecyl) be optimized to enhance physicochemical properties?
- Methodological Answer :
- LogP analysis : Determine lipophilicity via HPLC to correlate chain length with membrane permeability.
- Thermal stability : Use TGA/DSC to compare decomposition temperatures of dodecyl vs. shorter-chain derivatives (e.g., methyl, cyclohexyl). Longer chains improve thermal stability but may reduce solubility .
Q. How to reconcile discrepancies in reported biological efficacies of phosphoric triamides?
- Methodological Answer : Conduct meta-analyses of dose-response curves across studies, accounting for variables like soil pH, microbial activity, and application methods. Use factorial experimental designs to isolate the impact of substituents (e.g., dodecyl vs. tert-butyl) on bioactivity .
Q. What role does the tetrahedral phosphorus environment play in reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
